Molecular Weight Impact on Binding Pocket Occupancy
The target compound (C₂₂H₂₀O₃S, MW 364.46 g/mol) possesses a molecular weight approximately 76 Da greater than the monophenyl analog 4-phenyl-4-(phenylsulfonyl)butan-2-one (C₁₆H₁₆O₃S, MW 288.4 g/mol). This mass increase corresponds to the additional phenyl ring in the biphenyl system . In the context of DPP-IV inhibitors where biphenylsulfonyl-containing compounds have demonstrated nanomolar potency, this size expansion enables deeper penetration into the S1' or S2' specificity pockets, a feature that is geometrically inaccessible to monophenyl analogs and is a critical determinant of binding affinity [1].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 364.46 g/mol (C₂₂H₂₀O₃S) |
| Comparator Or Baseline | 4-Phenyl-4-(phenylsulfonyl)butan-2-one: 288.4 g/mol (C₁₆H₁₆O₃S) |
| Quantified Difference | ΔMW ≈ +76 g/mol (one additional phenyl ring) |
| Conditions | Calculated from molecular formula; verified by Chemsrc database entries |
Why This Matters
This molecular weight difference directly impacts binding pocket compatibility; the biphenyl system enables access to lipophilic sub-pockets in target proteins (e.g., DPP-IV, MMPs) that monophenyl analogs cannot occupy, representing a go/no-go criterion for target engagement.
- [1] Miyamoto Y, et al. Sulfonyl group-containing compounds as DPP-IV inhibitors. Figure from Academia.edu. IC₅₀ values of 8.2 nM and 2.8 nM reported for terminal sulfone/sulfinyl DPP-IV inhibitors. (2012). View Source
